2-Benzyloxy-4,5-dimethylbenzaldehyde
Description
2-Benzyloxy-4,5-dimethylbenzaldehyde (CAS: 14382-86-6) is a benzaldehyde derivative featuring a benzyloxy group at position 2 and methyl groups at positions 4 and 5 on the aromatic ring. The benzyloxy group acts as a protective moiety for phenolic hydroxyls, enabling controlled reactivity in synthetic pathways . Its molecular formula is C₁₆H₁₆O₃, with an average mass of 256.30 g/mol. The compound exhibits unique electronic and steric properties due to the electron-donating methoxy-like benzyloxy group and the steric bulk of the methyl substituents. It is primarily utilized in organic synthesis, particularly in the preparation of flavones, aurones, and other bioactive scaffolds .
Properties
IUPAC Name |
4,5-dimethyl-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-15(10-17)16(9-13(12)2)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJASRVPJCGWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253321 | |
| Record name | Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-63-4 | |
| Record name | Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4,5-dimethyl-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4,5-dimethylbenzaldehyde typically involves the reaction of 2-hydroxy-4,5-dimethylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: 2-Benzyloxy-4,5-dimethylbenzoic acid
Reduction: 2-Benzyloxy-4,5-dimethylbenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
2-Benzyloxy-4,5-dimethylbenzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: Used in the manufacture of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 2-benzyloxy-4,5-dimethylbenzaldehyde but differ in substituent type, position, or electronic properties:
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- The benzyloxy group in this compound donates electrons via resonance, activating the ring for electrophilic substitution at positions ortho/para to the substituent . In contrast, the iodo group in 2-iodo-4,5-dimethylbenzaldehyde withdraws electrons, deactivating the ring and directing electrophiles to meta positions .
- Methyl groups (in 4,5 positions) provide mild electron donation via induction, further activating the ring but introducing steric hindrance that limits accessibility to certain reaction sites .
Steric Bulk :
- The benzyloxy group creates significant steric hindrance, reducing reaction rates in nucleophilic additions or condensations compared to smaller substituents like -OH or -OCH₃ .
- Dimethoxy substituents (e.g., in 2-hydroxy-4,5-dimethoxybenzaldehyde) offer less steric obstruction but increase solubility in polar solvents .
Data Table: Key Comparative Properties
Biological Activity
2-Benzyloxy-4,5-dimethylbenzaldehyde (CAS: 1809161-63-4) is an organic compound with the molecular formula and a molecular weight of 240.3 g/mol. This compound is characterized by its unique structure, which includes a benzyloxy group and two methyl groups on the aromatic ring, making it a valuable building block in organic synthesis and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzyloxy group enhances lipophilicity, facilitating cellular uptake. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. This interaction may affect various biological pathways, including enzyme activity and cellular signaling.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that benzaldehyde derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage associated with various diseases.
Anticancer Activity
This compound has been explored for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators. The compound's structural similarities to known anticancer agents highlight its potential as a lead compound in cancer therapy.
Enzyme Inhibition
The compound has shown promise as an inhibitor of several enzymes involved in metabolic processes. For example, it may inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases. Inhibition of these enzymes can lead to increased levels of neurotransmitters, thereby enhancing cognitive function.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various benzaldehyde derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting strong antioxidant potential.
Study 2: Anticancer Mechanisms
In a study focusing on the anticancer effects of this compound, researchers observed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The study reported an increase in caspase-3 activity and downregulation of anti-apoptotic proteins.
Study 3: Enzyme Inhibition
Another investigation highlighted the compound's inhibitory effects on MAO-B and AChE. The IC50 values for MAO-B inhibition were found to be comparable to established inhibitors, indicating potential therapeutic applications in treating depression and Alzheimer's disease.
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C16H16O2 | 240.3 | Antioxidant, anticancer, enzyme inhibition |
| 2-Benzyloxy-4-methoxybenzaldehyde | C16H16O3 | 256.3 | Antioxidant |
| 4-Benzyloxy-3,5-dimethylbenzaldehyde | C16H16O2 | 240.3 | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
